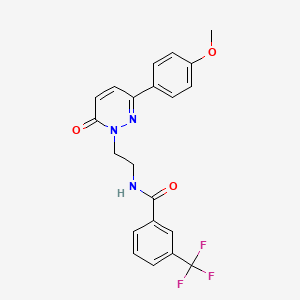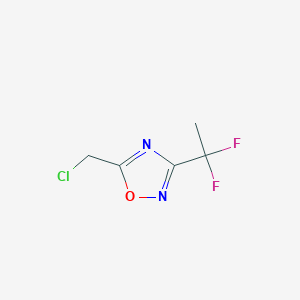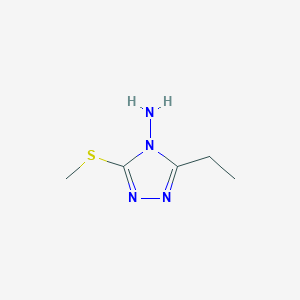![molecular formula C19H16N2O2S B2892665 2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866807-99-0](/img/structure/B2892665.png)
2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a useful research compound. Its molecular formula is C19H16N2O2S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methods
Catalyst-Free Synthesis
A catalyst-free method for synthesizing a series of functionalized chromeno[2,3-d]pyrimidines, including 2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, has been developed. This approach features mild reaction conditions and high atom economy (Brahmachari & Nayek, 2017).
Novel Synthesis Methods
Alternative synthesis methods for chromeno[2,3-d]pyrimidines have been explored, contributing to the development of compounds with pharmaceutical significance (Osyanin et al., 2014).
Structural and Spectroscopic Characterization
Structural Characterization and Antimicrobial Activities
Research has been conducted on the structural characterization of chromene molecules, including chromeno[2,3-d]pyrimidines, and their antimicrobial activities (Okasha et al., 2016).
Spectroscopic Characterization
A detailed spectroscopic analysis, including 1H-NMR, 13C-NMR, and mass spectrometry, has been performed for compounds related to chromeno[2,3-d]pyrimidine (Al‐Refai et al., 2014).
Potential Applications
Antimicrobial and Antitubercular Activity
Studies have shown that chromeno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial and antitubercular activities (Kamdar et al., 2011).
Chemosensory Applications
Chromeno[d]pyrimidine derivatives have been developed as chemosensors, particularly for the detection of Hg2+ ions, highlighting their potential in environmental monitoring (Jamasbi et al., 2021).
Corrosion Inhibition
Pyrimidine-2-thione derivatives, closely related to the compound , have been investigated as corrosion inhibitors for mild steel in acidic environments, demonstrating their industrial application potential (Soltani et al., 2015).
Mecanismo De Acción
Target of Action
Similar pyridopyrimidine derivatives have been reported to inhibit dihydrofolate reductase (dhfr) with high affinity . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA and RNA synthesis.
Mode of Action
The compound likely interacts with its target, DHFR, by binding to the active site of the enzyme. This binding inhibits the function of DHFR, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition can lead to the cessation of RNA and DNA synthesis, which can cause cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s action primarily affects the tetrahydrofolate synthesis pathway. Tetrahydrofolate is a critical co-factor in the synthesis of nucleotides, the building blocks of DNA and RNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of nucleotides and, consequently, a halt in DNA and RNA synthesis .
Pharmacokinetics
Similar pyrano[2,3-d]pyrimidine-2,4-dione derivatives were predicted to have good pharmacokinetics properties in a theoretical kinetic study . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site.
Result of Action
The primary result of the compound’s action is the inhibition of DNA and RNA synthesis, leading to cell death . This effect can be particularly potent in rapidly dividing cells, such as cancer cells, which rely heavily on the continuous synthesis of nucleotides for their proliferation.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-11-7-8-15-12(9-11)10-14-18(23-15)20-17(21-19(14)24)13-5-3-4-6-16(13)22-2/h3-9H,10H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKCUZKSLNMHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-2-(methylsulfanyl)-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2892583.png)

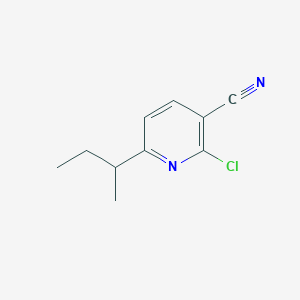
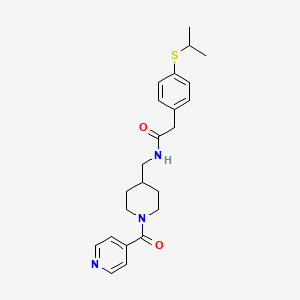

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)
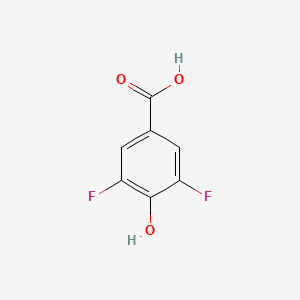
![(E)-2-cyano-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2892596.png)
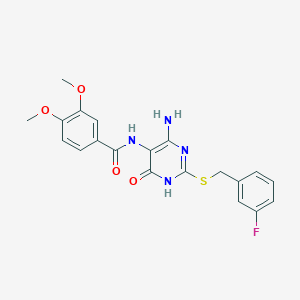
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)
